molecular formula C11H10F3N7O B5563745 2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N'-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE

2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N'-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B5563745
M. Wt: 313.24 g/mol
InChI Key: CHZBAEUTYVTRRW-FZSIALSZSA-N
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Description

2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a tetrazole ring and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. The process begins with the preparation of the tetrazole ring, which can be synthesized from nitriles through cyclization reactions. The hydrazide functional group is then introduced through a reaction with hydrazine derivatives. The final step involves the condensation of the tetrazole and hydrazide intermediates under specific conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or other derivatives.

    Substitution: The tetrazole ring and hydrazide group can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used in the synthesis of other complex organic molecules and as a building block for novel compounds.

    Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: Its energetic properties make it useful in the development of explosives and propellants.

Mechanism of Action

The mechanism of action of 2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it more effective in its intended applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of a tetrazole ring with a trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.

Properties

IUPAC Name

2-(5-aminotetrazol-1-yl)-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N7O/c12-11(13,14)8-4-2-1-3-7(8)5-16-17-9(22)6-21-10(15)18-19-20-21/h1-5H,6H2,(H,17,22)(H2,15,18,20)/b16-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZBAEUTYVTRRW-FZSIALSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CN2C(=NN=N2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CN2C(=NN=N2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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